molecular formula C8H13NS B1330446 2-Isobutyl-4-methylthiazole CAS No. 61323-24-8

2-Isobutyl-4-methylthiazole

Cat. No. B1330446
CAS RN: 61323-24-8
M. Wt: 155.26 g/mol
InChI Key: JBUCYVMFLWLDIO-UHFFFAOYSA-N
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Description

2-Isobutyl-4-methylthiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Although the provided papers do not directly discuss 2-Isobutyl-4-methylthiazole, they do provide insights into the chemistry of related thiazole compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of 2-Isobutyl-4-methylthiazole.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the construction of the thiazole ring through a cyclization reaction. For example, the synthesis of 2-amino-5-imino-4,5-dihydrothiazoles is reported through a [1+4] cycloaddition of isocyanides with 2-amino-3-aza-1-thiabutadienes, followed by base-induced rearrangement . Similarly, 2-Isobutyl-4-methylthiazole could be synthesized through related cyclization strategies, starting from suitable precursors that incorporate the isobutyl and methyl groups at the appropriate positions on the thiazole ring.

Molecular Structure Analysis

The molecular structure of thiazoles is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The electronic properties of the ring are influenced by the heteroatoms and the substituents attached to it. For instance, the presence of electron-donating methyl groups can affect the electron density distribution within the ring, as seen in the study of 2-aminothiazoles . The molecular structure of 2-Isobutyl-4-methylthiazole would similarly be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Thiazoles can participate in various chemical reactions, often acting as nucleophiles due to the electron-rich nature of the ring. The reactivity of thiazoles can be assessed through their interactions with electrophiles, as demonstrated by the reactions of 2-aminothiazoles with superelectrophilic 4,6-dinitrobenzofuroxan . The study of these reactions provides insights into the nucleophilicities of the thiazole ring's carbon and nitrogen atoms. 2-Isobutyl-4-methylthiazole would likely exhibit similar reactivity patterns, engaging in nucleophilic substitution reactions or addition reactions with electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazoles are influenced by their molecular structure and substituents. For example, the introduction of alkyl or aryl groups can affect the compound's solubility, boiling point, and melting point. The electronic properties of the thiazole ring, such as its aromaticity and the inductive effects of substituents, can also influence its chemical behavior, including its acidity, basicity, and reactivity in various chemical environments. While the specific properties of 2-Isobutyl-4-methylthiazole are not discussed in the provided papers, the properties of related thiazole derivatives can provide a basis for predicting its behavior .

Scientific Research Applications

1. Corrosion Inhibition

A study by Lagrenée et al. (2002) investigated a derivative of 4-methylthiazole, specifically 4-MTHT, for its efficiency in inhibiting corrosion of mild steel in acidic media. The study found that 4-MTHT was a very effective inhibitor, especially in hydrochloric acid, with inhibition efficiencies up to 99% (Lagrenée et al., 2002).

2. Antibacterial Activities

Fan et al. (2020) explored phenylthiazole derivatives, including compounds related to 2-Isobutyl-4-methylthiazole, for their antibacterial activities. They found that certain derivatives displayed significant antibacterial properties, particularly against E. coli and S. aureus, suggesting potential applications in combating bacterial infections (Fan et al., 2020).

3. Solubility and Thermodynamic Modeling

Chen et al. (2017) investigated the solubility and thermodynamic properties of 2-amino-5-methylthiazole, a compound structurally related to 2-Isobutyl-4-methylthiazole. This research is essential for understanding the physical and chemical behavior of such compounds in various solvents, which is crucial for their application in different scientific fields (Chen et al., 2017).

4. Antimicrobial Investigation

Omar et al. (2020) synthesized 2-Amino-4-Methylthiazole analogs and investigated their antimicrobial activity. They found that these compounds displayed excellent antimicrobial properties, indicating their potential use in treating bacterial and fungal infections (Omar et al., 2020).

5. Synthesis and Larvicidal Activity

A study by N. P et al. (2021) on novel hydrazones of 4-methyl-1,3-thiazole derivatives showed promising larvicidal agents against Anopheles arabiensis. This suggests the potential use of 2-Isobutyl-4-methylthiazole derivatives in vector control (N. P et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 and H227, indicating that it is harmful if swallowed and is a combustible liquid . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-methyl-2-(2-methylpropyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUCYVMFLWLDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210226
Record name 2-Isobutyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyl-4-methylthiazole

CAS RN

61323-24-8
Record name 4-Methyl-2-(2-methylpropyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61323-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061323248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isobutyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isobutyl-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2023 - Wiley Online Library
The Panel on Food additives and Flavourings (FAF) was requested to evaluate the flavouring substances 2,4‐dimethyl‐3‐thiazoline [FL‐no: 15.060] and 2‐isobutyl‐3‐thiazoline [FL‐no: …
Number of citations: 6 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 84 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 56 flavouring substances in the …
Number of citations: 24 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 41 flavouring substances in …
Number of citations: 0 efsa.onlinelibrary.wiley.com
R Milana, I Pratt, I Rietjens, P Tobback, F Toldrá - 2008 - researchgate.net
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 7 www.researchgate.net
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
… [FL-no: 15.082], 2-methyl-3-mercaptothiophene [FL-no: 15.087], 2-thiophenemethanethiol [FL-no: 15.108], 5-acetyl-2,3-dihydro-1,4-thiazine [FLno: 15.114], 2-isobutyl-4-methylthiazole […
Number of citations: 0 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) was asked to provide scientific advice to the Commission on the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
A Anadon, D Bell, ML Binderup, W Bursch, L Castle… - 2009 - focalpointbg.com
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) was asked to provide scientific advice to the Commission on the …
Number of citations: 1 focalpointbg.com
R Jorritsma, H Steinberg… - Recueil des Travaux …, 1981 - Wiley Online Library
… When 16 was allowed to stand at room temperature for a few weeks and subjected to GLC it was found to have isomerized to 2-isobutyl-4-methylthiazole 17: NMR (CDCI,): ti 1.00 (d, 6H)…
Number of citations: 13 onlinelibrary.wiley.com

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